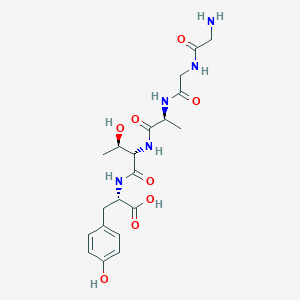
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- is a complex organic compound with a unique structure that includes both acetylamino and dimethylamino functional groups
Preparation Methods
The synthesis of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of a suitable amine precursor, followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols, depending on the reagents and conditions used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, making it a valuable tool in both basic and applied research.
Comparison with Similar Compounds
Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- can be compared with other similar compounds, such as:
N-Methylpropanamide: This compound has a simpler structure and lacks the acetylamino and dimethylamino groups, resulting in different chemical properties and applications.
Propanamide, 2-(dimethylamino)-N-methyl-: This compound shares the dimethylamino group but differs in the presence of the acetylamino group, leading to variations in reactivity and biological activity. The uniqueness of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- lies in its combination of functional groups, which confer distinct chemical and biological properties not found in its simpler analogs.
Properties
CAS No. |
646071-70-7 |
|---|---|
Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-acetamido-3-(dimethylamino)-N,N-diethylpropanamide |
InChI |
InChI=1S/C11H23N3O2/c1-6-14(7-2)11(16)10(8-13(4)5)12-9(3)15/h10H,6-8H2,1-5H3,(H,12,15) |
InChI Key |
BCSIVGMYUKDIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(CN(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


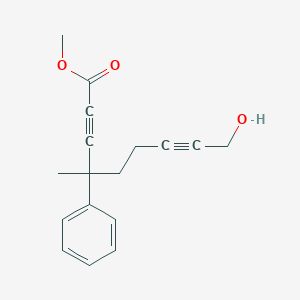
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)
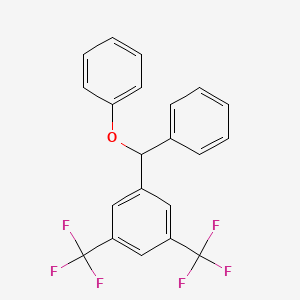
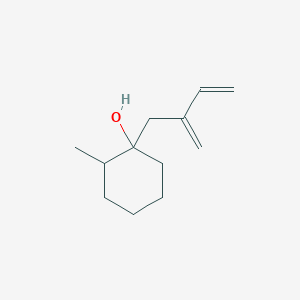
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
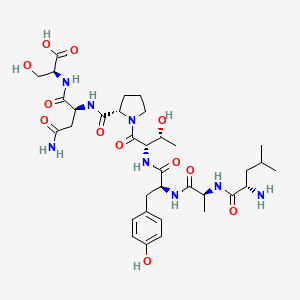
![2-({2-[(2-Oxopropyl)sulfanyl]ethyl}disulfanyl)ethane-1-sulfonic acid](/img/structure/B15167492.png)
![2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B15167498.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)
